

# Spectroscopic Profile of Isoquinolin-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: *isoquinolin-3-amine*

Cat. No.: *B165114*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **isoquinolin-3-amine**, a significant heterocyclic amine in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

## Core Spectroscopic Data

The spectroscopic data for **isoquinolin-3-amine** (CAS: 25475-67-6, Molecular Formula:  $C_9H_8N_2$ , Molecular Weight: 144.17 g/mol) are summarized below. These data are essential for structural elucidation and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR data provide detailed information about the hydrogen and carbon framework of **isoquinolin-3-amine**.

### $^1H$ NMR Spectroscopic Data

Solvent: Chloroform-d ( $CDCl_3$ ) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
8.89	s	-	H-1
7.85	d	8.2	H-8
7.58	d	8.2	H-5
7.50	ddd	8.2, 7.0, 1.2	H-7
7.28	ddd	8.2, 7.0, 1.2	H-6
6.61	s	-	H-4
4.45	br s	-	NH <sub>2</sub>

### <sup>13</sup>C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Reference: CDCl<sub>3</sub> at 77.16 ppm

Chemical Shift ( $\delta$ ) (ppm)	Assignment
156.3	C-3
145.4	C-1
138.1	C-8a
129.5	C-7
128.8	C-5
126.9	C-6
123.5	C-4a
120.9	C-8
107.9	C-4

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **isoquinolin-3-amine** is characterized by the following key absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3250	Strong, Broad (two bands)	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	Medium	Aromatic C-H stretching
1650 - 1580	Strong	N-H bending (scissoring) of the primary amine
1600 - 1450	Medium to Strong	Aromatic C=C and C=N ring stretching
1335 - 1250	Strong	Aromatic C-N stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **isoquinolin-3-amine** shows a distinct fragmentation pattern.

m/z	Relative Intensity	Assignment
144	High	Molecular ion [M] <sup>+</sup>
117	High	[M - HCN] <sup>+</sup>
89	Medium	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

A solution of **isoquinolin-3-amine** (approximately 10-20 mg) is prepared in deuterated chloroform ( $\text{CDCl}_3$ , ~0.75 mL) containing tetramethylsilane (TMS) as an internal standard. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

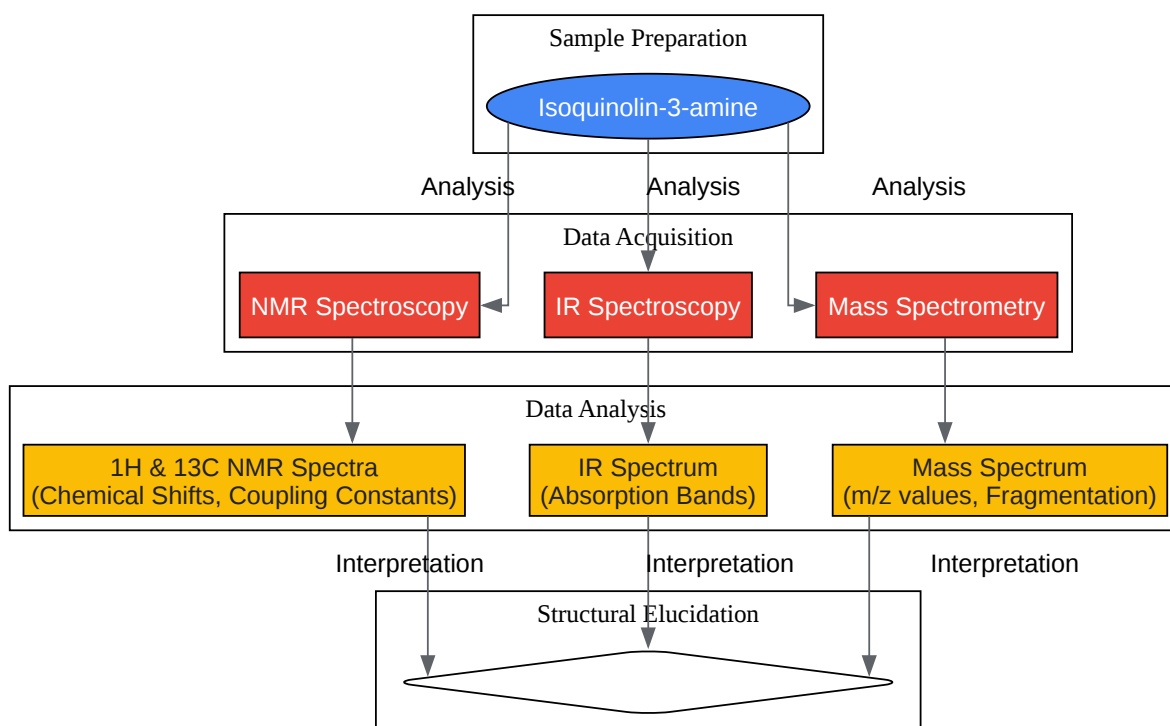
The IR spectrum is typically obtained using the KBr (potassium bromide) pellet method. A small amount of **isoquinolin-3-amine** (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

## Data Interpretation and Workflow

The process of obtaining and interpreting the spectroscopic data for **isoquinolin-3-amine** follows a logical workflow, as illustrated in the diagram below.



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Caption: Workflow for Spectroscopic Analysis of **Isoquinolin-3-amine**.

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